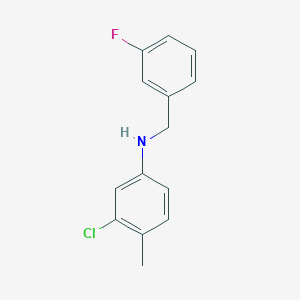

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline

Beschreibung

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline is a secondary amine characterized by a 3-chloro-4-methyl-substituted aniline moiety linked to a 3-fluorobenzyl group. This compound is synthesized via reductive amination, a method commonly used for similar amines, involving sodium borohydride and iodine (NaBH₄/I₂) under neutral conditions in methanol . Its molecular formula is C₁₄H₁₂ClFN, with a molecular weight of 248.7 g/mol.

Eigenschaften

IUPAC Name |

3-chloro-N-[(3-fluorophenyl)methyl]-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-10-5-6-13(8-14(10)15)17-9-11-3-2-4-12(16)7-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEIZKAUDCMUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline typically involves the following steps:

Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group.

Chlorination: The amino group is chlorinated to form 3-chloro-4-methylaniline.

Fluorobenzylation: Finally, the 3-chloro-4-methylaniline is reacted with 3-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline has been investigated for its potential as a pharmaceutical agent. Its structural similarities to other biologically active compounds suggest it may exhibit significant pharmacological properties.

- Inhibitors of Protozoan Parasites : Research indicates that derivatives of this compound can serve as inhibitors for various protozoan pathogens. For example, compounds related to 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline have shown effectiveness against Leishmania major and Plasmodium falciparum, indicating potential applications in treating neglected tropical diseases .

Biological Research

The compound is also explored for its role in biological studies:

- Enzyme Inhibition Studies : The unique functional groups present in 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline allow it to interact with specific enzymes or receptors, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms .

- Antibacterial Activity : Preliminary studies have suggested that similar compounds exhibit antibacterial properties against strains such as Staphylococcus aureus, indicating that 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline could be further evaluated for potential antibacterial applications .

Industrial Applications

In addition to its biological applications, this compound can be utilized in various industrial processes:

- Synthesis of Dyes and Pigments : The compound's aromatic structure makes it suitable as an intermediate in the synthesis of dyes and pigments used in textiles and coatings .

- Chemical Intermediates : It serves as a precursor for synthesizing more complex organic molecules, facilitating the production of various chemical products through nucleophilic substitution reactions .

Case Studies

To illustrate the applications of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline, several case studies are summarized below:

Wirkmechanismus

The mechanism of action of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzyl Group

The benzyl group's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Variations on the Aniline Ring

Modifications to the aniline ring’s substitution pattern alter electronic and steric properties:

Key Observations :

Pharmacologically Active Analogs

While the target compound lacks direct activity data, structurally related amines show bioactivity:

Biologische Aktivität

3-Chloro-N-(3-fluorobenzyl)-4-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline typically involves the reaction of 3-chloronitrobenzene with 4-fluorobenzaldehyde under reductive amination conditions. The reaction can be catalyzed using various methods, including metal catalysts such as platinum or palladium, which facilitate the transformation efficiently .

Biological Activity

The biological activity of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline has been studied in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline exhibit antimicrobial properties against a range of bacteria, including Staphylococcus aureus and Chromobacterium violaceum. The compound's structure suggests potential efficacy due to the presence of halogen substituents, which often enhance biological activity .

- Inhibition of Kinases : Research has shown that related compounds can inhibit specific kinases involved in cancer pathways. For instance, derivatives with similar aniline structures have demonstrated selective inhibition against certain kinases, which could be relevant for developing targeted cancer therapies .

- Cyclic AMP Modulation : Some studies have explored the effects of related compounds on cyclic AMP production in cellular models. These findings suggest that modifications in the aniline structure can influence signaling pathways relevant to cell proliferation and survival .

Case Studies

- Antibacterial Efficacy : A study evaluating various aniline derivatives found that compounds with similar structural motifs to 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline showed significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains, providing insight into the compound's potential as an antimicrobial agent.

- Kinase Inhibition : In vitro assays demonstrated that certain analogs inhibited the activity of kinases associated with tumor growth. The selectivity profile indicated a promising therapeutic window for further development.

Research Findings

The following table summarizes key findings from recent studies on 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A practical synthesis involves condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol using potassium carbonate as a base catalyst, followed by nitro group reduction with Fe/NHCl. This method achieves an 82% overall yield and is scalable due to inexpensive reagents and minimal waste . Characterization via H-NMR, TLC, and melting point ensures structural fidelity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while H-NMR and C-NMR resolve substituent positions (e.g., fluorobenzyl and chloro groups). Thin-layer chromatography (TLC) monitors reaction progress, and melting point analysis validates crystallinity. For analogs, IR spectroscopy can track functional groups like NH or C-Cl bonds .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline?

- Methodological Answer : Hybrid functionals like B3LYP, incorporating exact exchange and gradient corrections, accurately compute molecular orbitals, dipole moments, and reaction pathways. Basis sets (e.g., 6-31G*) model electron density, while thermodynamic properties (atomization energy, ionization potential) validate experimental data. Such models aid in predicting sites for nucleophilic/electrophilic attack .

Q. What are the degradation pathways of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline in industrial wastewater, and how can bioremediation be optimized?

- Methodological Answer : Extractive Membrane Bioreactor (EMB) technology efficiently degrades chlorinated anilines via microbial mineralization. For example, Pseudomonas spp. cultures metabolize 3-chloro-4-methylaniline, releasing stoichiometric chloride ions. Pilot-scale EMB systems achieve 100% extraction of chloroanilines by coupling membrane separation with aerobic biodegradation .

Q. How do substituents (e.g., chloro, fluorobenzyl) influence the toxicity of 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline in aquatic environments?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate toxicity (e.g., LC in Cyprinus carpio) with parameters like logP (lipophilicity) and frontier orbital energies (E/E). Chlorine increases toxicity by enhancing electron-withdrawing effects, while fluorobenzyl groups may alter bioavailability .

Q. Can 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline serve as a precursor in Chan-Lam coupling for synthesizing bioactive N-aryl derivatives?

- Methodological Answer : Chan-Lam reactions with Pd catalysts (e.g., Pd(dba)) and ligands (BINAP) enable C–N bond formation between arylboronic acids and amines. For example, coupling with adamantane derivatives yields sterically unhindered N-aryl amines (35–74% yield), validated by H-NMR and MALDI-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.